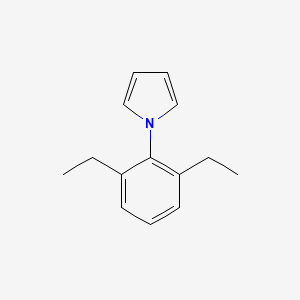
1-(2,6-diethylphenyl)-1H-pyrrole
Vue d'ensemble
Description
1-(2,6-diethylphenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C14H17N and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Pyrrole derivatives have been the focus of synthetic chemistry research, leading to the development of novel compounds with potential applications in materials science and medicinal chemistry. For instance, studies have demonstrated the synthesis of pyrrolo[1,2-a]quinolines and ullazines via visible light-mediated annulations, showcasing the potential of these compounds in organic synthesis and material sciences (Amrita Das, I. Ghosh, B. Koenig, 2016). Similarly, the preparation of pyrrolo[1,2-a]quinoxaline derivatives through Lewis acid-catalyzed reactions highlights the versatility of pyrrole compounds in constructing complex molecular architectures (K. Kobayashi et al., 2001).
Material Science and Polymers
Pyrrole derivatives have been extensively studied for their applications in material science, particularly in the development of conducting polymers, electrochromic materials, and organic electronics. For example, novel 1H-pyrrole-2,5-dione derivatives have been investigated as organic inhibitors for carbon steel corrosion, indicating their potential in materials protection and coatings technology (A. Zarrouk et al., 2015). Additionally, the synthesis and characterization of highly luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione chromophore in the main chain have been reported, demonstrating their utility in the field of optoelectronic devices (Kai A. I. Zhang, B. Tieke, 2008).
Optoelectronics and Solar Cells
Research on pyrrole derivatives has also extended to the domain of organic solar cells, where these compounds serve as critical components for enhancing photovoltaic performance. A study on a novel small molecular non-fullerene electron acceptor based on diketopyrrolopyrrole demonstrates the significance of pyrrole derivatives in achieving high open-circuit voltages in organic solar cells, showcasing their potential in renewable energy technologies (Akhil Gupta et al., 2017).
Propriétés
IUPAC Name |
1-(2,6-diethylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-3-12-8-7-9-13(4-2)14(12)15-10-5-6-11-15/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCCEPOQBMABIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



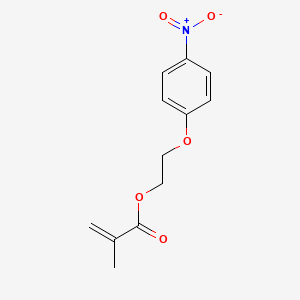
![3-(2,4-Difluorophenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1636693.png)
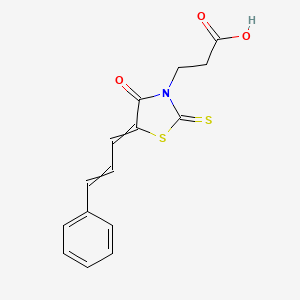

![3-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1636713.png)

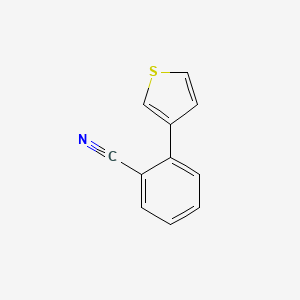

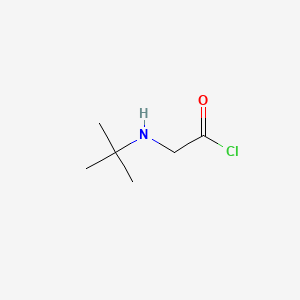
![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfinamide](/img/structure/B1636740.png)



